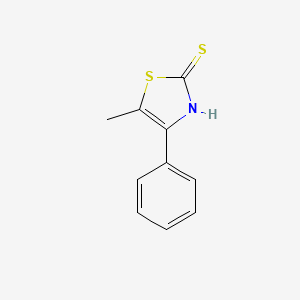![molecular formula C15H19NO4 B8526035 Methyl-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)benzoate](/img/structure/B8526035.png)
Methyl-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)benzoate
Übersicht
Beschreibung
Methyl-3-(1,4-dioxa-8-azaspiro[45]dec-8-yl)benzoate is a complex organic compound characterized by its unique spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)benzoate typically involves the reaction of 1,4-dioxa-8-azaspiro[4.5]decane with methyl benzoate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic drugs.
Industry: Utilized in the production of advanced materials with unique properties
Wirkmechanismus
The mechanism of action of Methyl-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)benzoate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on its specific interactions with the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: A precursor in the synthesis of the target compound.
Methyl benzoate: Another ester with similar reactivity but different structural properties.
BTZ-043: A compound with a similar spirocyclic structure used in tuberculosis treatment
Uniqueness
Methyl-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)benzoate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H19NO4 |
|---|---|
Molekulargewicht |
277.31 g/mol |
IUPAC-Name |
methyl 3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)benzoate |
InChI |
InChI=1S/C15H19NO4/c1-18-14(17)12-3-2-4-13(11-12)16-7-5-15(6-8-16)19-9-10-20-15/h2-4,11H,5-10H2,1H3 |
InChI-Schlüssel |
NVWONZVCWUUTQN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=CC=C1)N2CCC3(CC2)OCCO3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
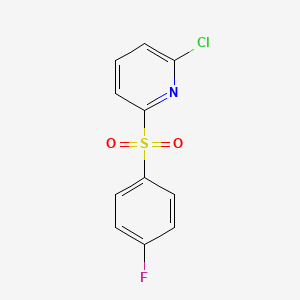
![9-Chlorobenzo[f][1,7]naphthyridin-5-amine](/img/structure/B8525954.png)

![4-Chloro-6-hydrazino-[1,3,5]triazin-2-ol](/img/structure/B8525978.png)
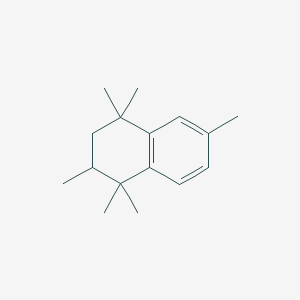

![3-Cyclopentyl-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8525997.png)

![1-tert-Butyl-4-[1-(4-ethoxyphenyl)-2-nitropropyl]benzene](/img/structure/B8526005.png)
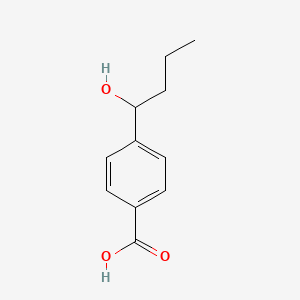
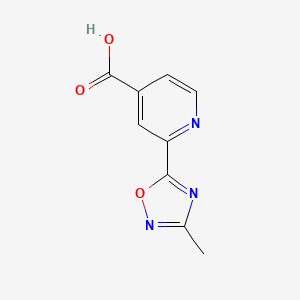
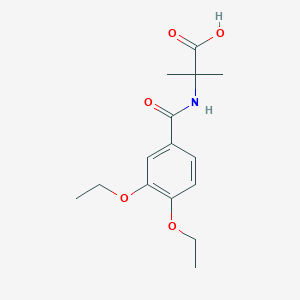
![4-Chloro-5-hydroxy-2-sulfamoylbenzo[b]thiophene](/img/structure/B8526040.png)
